![molecular formula C25H21Cl2N B13135495 N-[(2-Chlorophenyl)methyl]-N,N-diphenylanilinium chloride CAS No. 106325-01-3](/img/structure/B13135495.png)
N-[(2-Chlorophenyl)methyl]-N,N-diphenylanilinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chlorobenzyl)-N,N-diphenylbenzenaminiumchloride is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a 2-chlorobenzyl group attached to a diphenylbenzenaminium core, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorobenzyl)-N,N-diphenylbenzenaminiumchloride typically involves the reaction of N,N-diphenylbenzenaminium chloride with 2-chlorobenzyl chloride. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of N-(2-Chlorobenzyl)-N,N-diphenylbenzenaminiumchloride follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The final product is purified using techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chlorobenzyl)-N,N-diphenylbenzenaminiumchloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduction products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and other strong oxidizers. The reactions are typically carried out in acidic or neutral conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and other strong reducers. The reactions are typically carried out in non-polar solvents such as ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: The major products include substituted ammonium compounds.
Oxidation Reactions: The major products include corresponding oxides or other oxidation products.
Reduction Reactions: The major products include corresponding amines or other reduction products.
Applications De Recherche Scientifique
N-(2-Chlorobenzyl)-N,N-diphenylbenzenaminiumchloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, including the preparation of other quaternary ammonium compounds.
Biology: The compound is used as a biological stain and in the preparation of biological samples for microscopy.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Chlorobenzyl)-N,N-diphenylbenzenaminiumchloride involves its interaction with cellular membranes and proteins. The compound can disrupt the integrity of cellular membranes, leading to cell lysis and death. Additionally, the compound can interact with various proteins and enzymes, inhibiting their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-N,N-diphenylbenzenaminiumchloride
- N-(2-Bromobenzyl)-N,N-diphenylbenzenaminiumchloride
- N-(2-Fluorobenzyl)-N,N-diphenylbenzenaminiumchloride
Uniqueness
N-(2-Chlorobenzyl)-N,N-diphenylbenzenaminiumchloride is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties. This compound exhibits higher reactivity in substitution reactions compared to its analogs with different substituents, making it a valuable reagent in organic synthesis and other applications.
Propriétés
Numéro CAS |
106325-01-3 |
|---|---|
Formule moléculaire |
C25H21Cl2N |
Poids moléculaire |
406.3 g/mol |
Nom IUPAC |
(2-chlorophenyl)methyl-triphenylazanium;chloride |
InChI |
InChI=1S/C25H21ClN.ClH/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H/q+1;/p-1 |
Clé InChI |
CUHPDWGJMBOCME-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[N+](CC2=CC=CC=C2Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


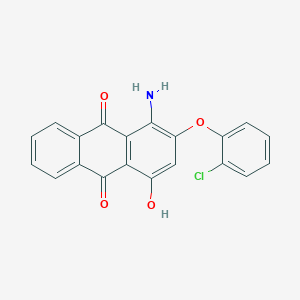
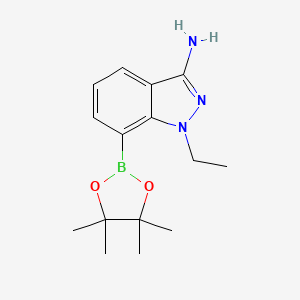

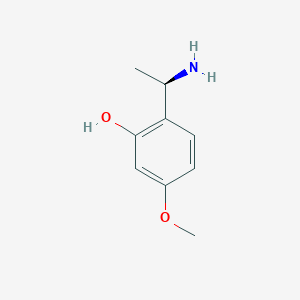
![(2Z)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B13135437.png)


![(R)-N-(1-Morpholinopropan-2-yl)-6-(8-(pyridin-4-yl)-1H-imidazo[4,5-c][1,7]naphthyridin-1-yl)quinolin-2-amine](/img/structure/B13135449.png)
![4-{3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]propanamido}-2-methylbenzene-1-sulfonic acid](/img/structure/B13135456.png)

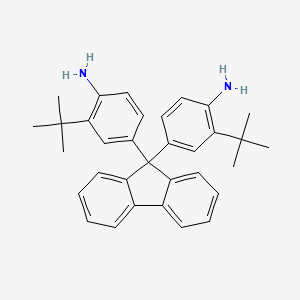
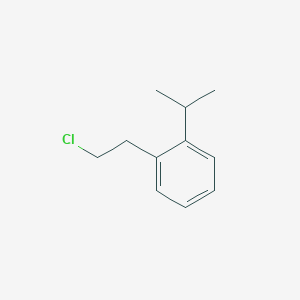
![4,6,7,8-tetrahydro-2H-oxepino[3,4-d]triazol-6-ylmethanamine](/img/structure/B13135478.png)

